2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
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Description
“2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide” is a compound that contains an imidazolidine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including medicinal chemistry, due to their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole compounds are generally synthesized from glyoxal and ammonia . The synthesis of similar compounds often involves the reaction of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis
The compound contains an imidazolidine ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxamide group and a thiophene ring.Scientific Research Applications
Cardiotonic Activity of Thiazolidine Derivatives
Thiazolidine derivatives, closely related to the imidazolidine class, have been investigated for their cardiotonic activity. For example, modifications of the thiazolidine moiety in certain compounds showed varying degrees of positive inotropic activity, indicating the potential of this structural class in developing cardiotonic agents (Nate et al., 1987).
Antimicrobial Activity of Thiazolidinone Derivatives
Thiazolidinone and imidazolidine derivatives have also been studied for their antimicrobial properties. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial research (Desai et al., 2011).
Corrosion Inhibition Efficiency
The imidazoline and imidazolidine derivatives have been assessed for their corrosion inhibition efficiency on carbon steel in acid media. These studies provide insights into the application of such compounds in protecting materials against corrosion, demonstrating the versatility of the imidazolidine structure in industrial applications (Cruz et al., 2004).
Analgesic and Anti-inflammatory Activities
Research into thiazolidinone and imidazolidinone derivatives has shown potential analgesic and anti-inflammatory activities. This suggests that compounds structurally related to 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide may have therapeutic applications in treating pain and inflammation, demonstrating the medicinal chemistry value of this class of compounds (Deep et al., 2012).
properties
IUPAC Name |
2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-8-10-2-3-12(8)9(14)11-5-7-1-4-15-6-7/h1,4,6H,2-3,5H2,(H,10,13)(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRDBAMORTQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
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